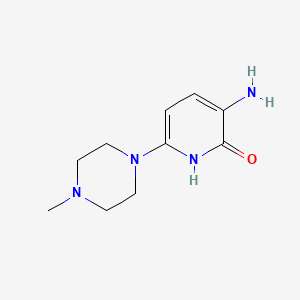
3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position and a 4-methyl-piperazin-1-yl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives.
Substitution Reactions:
Reaction Conditions: These reactions are often carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-6-(4-methyl-piperazin-1-yl)pyridazine
- tert-Butyl 4-(pyridazin-3-yl)piperazine-1-carboxylate
- 1-Boc-4-(6-Chloropyridazin-3-yl)piperazine
Uniqueness
3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
134577-44-9 |
|---|---|
Fórmula molecular |
C10H16N4O |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
3-amino-6-(4-methylpiperazin-1-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H16N4O/c1-13-4-6-14(7-5-13)9-3-2-8(11)10(15)12-9/h2-3H,4-7,11H2,1H3,(H,12,15) |
Clave InChI |
RIZFFBHJUNGVQZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















